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Compound of Interest |

(4-Bromophenyl)(4-
Compound Name:
methylphenyl)methanol

CAS No.: 29334-17-6

Cat. No.: B1279669

. J

CAS: 29334-17-6 Formula: C14H13BrO Molecular Weight: 277.16 g/mol

Executive Summary: The Divergent Scaffold

(4-Bromophenyl)(4-methylphenyl)methanol is a high-value diarylmethanol intermediate
characterized by its dual-functional asymmetry. Unlike symmetric benzhydrols, this compound
possesses two distinct chemical handles that enable orthogonal synthetic strategies:

o The Hydroxyl Center (Secondary Alcohol): A reactive site for SN1 substitutions, allowing the
formation of diarylmethyl ethers and amines—the pharmacophore core of "First Generation"
antihistamines (e.g., Clemastine, Chlorphenoxamine).

e The Aryl Bromide: A stable handle for transition-metal catalyzed cross-couplings (Suzuki-
Miyaura, Buchwald-Hartwig), facilitating the expansion of the scaffold into complex biaryl
systems found in "Second Generation" non-sedating antihistamines.

This guide details the protocols for activating and utilizing this scaffold in drug discovery,
specifically for synthesizing antihistaminic ether analogs and expanding the aromatic core.

Synthetic Utility Map

The following diagram illustrates the divergent pathways available from this core intermediate.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1279669?utm_src=pdf-interest
https://www.benchchem.com/product/b1279669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Target A:
Antihistamine Ethers
(G ENESEVAGETS)]

Amino-Alcohol
NaH / DMF

Intermediate:
Benzhydryl Chloride

SOCI2 / DCM
(Activation)

N-Methylpiperazine
K2CO3/MeCN

Target B:

4-B henyl)(4-methylphenyl

(EEENEE ?r?é/t%(ang}e YRIERD Ar-B(OH)2 Piperazine Derivatives

Target C: (Chlorcyclizine Analogs)
Biaryl Scaffolds

(via Suzuki Coupling)

(CAS 29334-17-6) Pd(PPh3)4

Click to download full resolution via product page

Caption: Divergent synthetic pathways from the parent benzhydrol to key pharmaceutical
classes.[1][2][3][4]

Application I: Synthesis of Clemastine Analogs
(Etherification)

The primary application of this scaffold is the synthesis of diarylmethyl ethers. The presence of
the p-methyl group introduces lipophilicity changes compared to the standard p-chloro analogs
(like Clemastine), potentially altering blood-brain barrier penetration and H1-receptor binding
affinity.

Protocol A: Activation to (4-Bromophenyl)(4-
methylphenyl)methyl Chloride

Direct etherification of benzhydrols is difficult; conversion to the reactive chloride is the
standard first step.

Reagents:

Substrate: (4-Bromophenyl)(4-methylphenyl)methanol (1.0 eq)

Reagent: Thionyl Chloride (SOCIz, 1.2 eq)

Solvent: Dichloromethane (DCM) (anhydrous)

Catalyst: DMF (cat. 1-2 drops)
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Step-by-Step Methodology:

Setup: Charge a flame-dried round-bottom flask with the substrate (10 mmol) and anhydrous
DCM (50 mL) under nitrogen atmosphere.

Addition: Cool the solution to 0°C. Add SOCIz (12 mmol) dropwise via a syringe. If reaction is
sluggish, add 2 drops of DMF.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
by TLC (Hexane/EtOAc 9:1). The alcohol spot (polar) should disappear, replaced by the less
polar chloride spot.

Workup: Evaporate the solvent and excess SOCI: in vacuo.
o Critical Step: Co-evaporate with dry toluene (2x) to remove trace acid.

Product: The resulting yellow oil or solid is (4-Bromophenyl)(4-methylphenyl)methyl chloride.
It is hydrolytically unstable; use immediately in Protocol B.

Protocol B: Etherification with Amino-Alcohols

This step mimics the Clemastine synthesis, coupling the activated chloride with a pyrrolidine

derivative.

Reagents:

Electrophile: Freshly prepared Benzhydryl Chloride (from Protocol A) (1.0 eq)
Nucleophile: 2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.1 eq)
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

Alkoxide Formation: In a separate flask, suspend NaH (12 mmol) in anhydrous DMF (20 mL)
at 0°C. Add the amino-alcohol (11 mmol) dropwise. Stir for 30 min at RT until Hz2 evolution
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ceases.

e Coupling: Cool the alkoxide solution to 0°C. Add the benzhydryl chloride (dissolved in
minimal DMF) dropwise.

o Heating: Heat the mixture to 60—-80°C for 4-6 hours.

o Mechanism:[1][5][6] The reaction proceeds via an SN1 pathway where the chloride leaves
to form a resonance-stabilized carbocation, which is then trapped by the alkoxide.

e Quench & Isolation: Pour onto ice-water. Extract with Ethyl Acetate (3x). Wash organics with
brine, dry over Na2SOa4, and concentrate.

Purification: Purify via flash column chromatography (DCM/MeOH/NH:s).

Application II: Scaffold Expansion via Suzuki-
Miyaura Coupling

The bromine atom allows this molecule to serve as a "masked" biphenyl. This is particularly
useful for generating biaryl-benzhydryl motifs found in newer H1-antagonists where increased
steric bulk is required for selectivity.

Protocol C: Palladium-Catalyzed Cross-Coupling

Note: The hydroxyl group is compatible with many Suzuki conditions, but protecting it (e.g., as
a THP ether or TBDMS ether) generally improves yields by preventing catalyst poisoning.

Reagents:

Substrate: (4-Bromophenyl)(4-methylphenyl)methanol (1.0 eq)

Boronic Acid: Phenylboronic acid (or derivative) (1.2 eq)

Catalyst: Pd(PPhs)as (3-5 mol%)

Base: Na2COs (2M aqueous solution) (2.0 eq)

Solvent: Toluene/Ethanol (4:1 ratio)
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Step-by-Step Methodology:

e Degassing: Combine substrate, boronic acid, and solvents in a reaction tube. Sparge with
argon for 10 minutes.

o Catalyst Addition: Add Pd(PPhs)s and the agueous base. Seal the tube.
o Reflux: Heat to 90°C for 12 hours.
o Workup: Cool, dilute with water, and extract with EtOAc.

e Result: The product is a 4-aryl-4'-methylbenzhydrol, a bulky lipophilic scaffold ready for
etherification (returning to Protocol A).

Analytical Data & Quality Control

When synthesizing or sourcing this compound, the following specifications are critical for

validation.
Parameter Specification Method
White to off-white crystalline ]
Appearance ) Visual
solid
Purity >98.0% HPLC (C18, MeCN/Hz0)
Melting Point 75-78°C Capillary Method

5 2.31 (s, 3H, Me), 5.78 (s, 1H,
1H NMR (CDCls) 400 MHz NMR
CH-OH), 7.1-7.5 (m, 8H, Ar-H)

[M-OH]* peak at m/z ~259/261
Mass Spec ] LC-MS (ESI+)
(Br isotope pattern)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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